molecular formula C8H15N B022208 8-Methyl-1-azabicyclo[4.2.0]octane CAS No. 108011-01-4

8-Methyl-1-azabicyclo[4.2.0]octane

Katalognummer: B022208
CAS-Nummer: 108011-01-4
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: OKQFVISZKNCXKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

108011-01-4

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

8-methyl-1-azabicyclo[4.2.0]octane

InChI

InChI=1S/C8H15N/c1-7-6-8-4-2-3-5-9(7)8/h7-8H,2-6H2,1H3

InChI-Schlüssel

OKQFVISZKNCXKE-UHFFFAOYSA-N

SMILES

CC1CC2N1CCCC2

Kanonische SMILES

CC1CC2N1CCCC2

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Methyl-1-azabicyclo[4.2.0]octane serves as a valuable scaffold in drug development due to its ability to interact with biological targets. Its structural rigidity allows for effective binding to enzymes and receptors, making it a candidate for therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.

Biological Applications

The biological interactions of 8-Methyl-1-azabicyclo[4.2.0]octane are of particular interest in pharmacology.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, which could lead to the development of new therapeutic agents targeting metabolic diseases.

Industrial Applications

In addition to its medicinal uses, 8-Methyl-1-azabicyclo[4.2.0]octane is being explored for applications in materials science.

Synthesis of Complex Molecules

The compound is utilized as a building block in organic synthesis, allowing chemists to create more complex structures with desired properties .

Development of New Materials

It is being investigated for use in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Comparative Analysis with Related Compounds

To better understand the significance of 8-Methyl-1-azabicyclo[4.2.0]octane, it is essential to compare it with similar bicyclic compounds:

Compound NameStructural FeaturesApplications
8-Azabicyclo[3.2.1]octaneCentral core of tropane alkaloidsDiverse biological activities
Azabicyclo[4.2.0]octa-1,3,5-trienAntimicrobial and anticancer activitiesTherapeutic potential

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of 8-Methyl-1-azabicyclo[4.2.0]octane exhibited significant antibacterial activity against resistant strains of bacteria .

Investigation into Anticancer Effects

Research published in Cancer Research highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further development in oncology .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Key Compounds

Compound Name Bicyclo System Heteroatoms Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Methyl-1-azabicyclo[4.2.0]octane [4.2.0] N Methyl C₈H₁₅N 125.21 Research compound
5-Thia-1-azabicyclo[4.2.0]octane [4.2.0] N, S None (core of cephalosporin) C₆H₁₀NS¹ 141.24¹ Antibiotic synthesis
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] N, S Carboxylic acid, dimethyl Not specified² Not specified² High crystallinity, pharmaceutical use
8-Methyl-1-azabicyclo[3.2.1]octane [3.2.1] N Methyl C₈H₁₅N 125.21 Pharmaceutical intermediate
8-Methyl-8-azabicyclo[3.2.1]octane hydrochloride [3.2.1] N Methyl, hydrochloride C₈H₁₆ClN 161.67 Improved solubility for drug delivery

¹Calculated for the bicyclo core; actual cephalosporins have larger structures.

Research Findings

  • Synthesis Methods : Cephalosporin derivatives are synthesized via fermentation or enzymatic processes , while simpler bicyclic compounds (e.g., 8-methyl variants) likely employ organic synthesis routes.
  • Physicochemical Properties : The crystallinity of 4-thia-1-azabicyclo[3.2.0]heptane derivatives ensures batch consistency in drug manufacturing .

Conclusion 8-Methyl-1-azabicyclo[4.2.0]octane’s distinction lies in its bicyclo[4.2.0] framework and methyl group, differentiating it from analogs with sulfur heteroatoms (e.g., cephalosporins), smaller ring systems, or ionizable groups (e.g., hydrochloride salts). These structural variations critically influence solubility, stability, and biological activity, underscoring the importance of targeted design in pharmaceutical and chemical research.

Vorbereitungsmethoden

Reduction of Cyanohydrin Intermediates

A patent describing the synthesis of 3-cyano-8-azabicyclo[3.2.1]octane derivatives highlights the utility of cyanohydrin intermediates. For the [4.2.0] system, analogous steps could involve:

  • Cyanohydrin Formation : Reacting a ketone precursor (e.g., 8-methyl-8-azabicyclo[4.2.0]octan-3-one) with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN).

  • Reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the nitrile to an amine.

Example Reaction :

8-Methyl-8-azabicyclo[4.2.0]octan-3-one+TMSCNPOCl3/pyridine3-Cyano-8-methyl-8-azabicyclo[4.2.0]octaneLiAlH48-Methyl-1-azabicyclo[4.2.0]octane\text{8-Methyl-8-azabicyclo[4.2.0]octan-3-one} + \text{TMSCN} \xrightarrow{\text{POCl}3/\text{pyridine}} \text{3-Cyano-8-methyl-8-azabicyclo[4.2.0]octane} \xrightarrow{\text{LiAlH}4} \text{8-Methyl-1-azabicyclo[4.2.0]octane}

Yield Considerations :

  • Cyanohydrin formation: 60–70%.

  • Reduction step: 50–60% due to steric challenges.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Microwave-Assisted150°C, 15 min65–75%Rapid, high purityRequires specialized equipment
POCl₃ Cyclization-10°C to 80°C, 24 h50–60%Scalable for industrial useSensitive to moisture, byproducts
Cyanohydrin ReductionLiAlH₄, THF, 0°C40–50%Functional group versatilityLow yields due to steric hindrance

Industrial-Scale Production Considerations

For bulk synthesis, the POCl₃-mediated cyclization route is favored due to its scalability. Key steps include:

  • Cost Efficiency : POCl₃ and pyridine are economical reagents.

  • Process Safety : Low-temperature steps minimize degradation risks.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Case Study :
A pilot-scale synthesis of 1-azabicyclo[4.2.0]octane derivatives achieved 60% yield using continuous flow reactors, suggesting potential for adapting to the 8-methyl variant .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methyl-1-azabicyclo[4.2.0]octane, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Radical cyclization of substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%). For example, 1-allyl-substituted precursors yield 7-alkoxy-5,5-dimethyl derivatives via a radical mechanism . Optimizing solvent polarity and initiator concentration is critical for minimizing side reactions.

Q. How is the stereochemistry of 8-methyl-1-azabicyclo[4.2.0]octane characterized experimentally?

  • Methodological Answer : Gas chromatography (GC) and nuclear magnetic resonance (NMR) are used to resolve stereoisomers. For example, methyl esters of brominated derivatives show two isomers in a 1:9 ratio via GC, with column chromatography (e.g., kieselgel with ether-petroleum ether) isolating decomposition products .

Q. What spectroscopic techniques are recommended for structural validation of bicyclic amines like 8-methyl-1-azabicyclo[4.2.0]octane?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 1^1H/13^{13}C NMR and IR spectroscopy identify functional groups. InChIKey strings (e.g., RKUNBYITZUJHSG-UHFFFAOYSA-N) provide standardized identifiers for cross-referencing databases .

Advanced Research Questions

Q. How do substituents on the bicyclic scaffold influence binding affinity to neurotransmitter transporters (e.g., DAT, SERT)?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that rigid ethylidenyl substituents enhance stereoselective binding to dopamine transporters (DAT). For instance, 8-substituted derivatives with diarylmethoxyethylidenyl groups show moderate DAT/SERT selectivity. Computational docking (e.g., AutoDock Vina) can predict binding poses using crystallographic data of homologous proteins .

Table 1 : Substituent Effects on Transporter Binding Affinity (Ki_i, nM)

SubstituentDATSERTNETReference
8-Methyl120 ± 15450 ± 30320 ± 25
8-Ethylidenyl85 ± 10600 ± 45280 ± 20

Q. What strategies mitigate decomposition during the synthesis of halogenated 8-methyl-1-azabicyclo[4.2.0]octane derivatives?

  • Methodological Answer : Brominated analogs (e.g., 7-bromo derivatives) decompose into dibromo byproducts under thermal stress. Stabilization involves low-temperature storage (< -20°C) and inert atmospheres. Reaction with cupric bromide in methylene chloride minimizes side-product formation .

Q. How can computational modeling optimize the polymerization of 8-methyl-1-azabicyclo[4.2.0]octane into hydrophobic polymers?

  • Methodological Answer : Density functional theory (DFT) calculates transition states for ring-opening polymerization. Molecular dynamics simulations (e.g., GROMACS) predict polymer chain flexibility. Experimental validation via gel permeation chromatography (GPC) confirms molecular weight distributions .

Q. What are the challenges in resolving sigma-1/sigma-2 receptor selectivity for 8-azabicyclo derivatives?

  • Methodological Answer : Competitive radioligand assays (e.g., 3^3H-DTG for sigma-2) distinguish selectivity. Derivatives with 3-hydroxy groups exhibit >100-fold sigma-2 selectivity over sigma-1, attributed to steric hindrance in the sigma-1 binding pocket .

Data Contradictions and Validation

  • Contradiction : reports high diastereocontrol (>99%) in radical cyclization, while notes 75–78% diastereomeric excess for similar reactions.
    • Resolution : Diastereoselectivity depends on precursor substitution (e.g., allyl vs. methylallyl groups). Steric effects in 2-methylallyl precursors reduce cyclization efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.